molecular formula C10H11ClO2 B12976410 1-((4-Chlorobenzyl)oxy)propan-2-one

1-((4-Chlorobenzyl)oxy)propan-2-one

Cat. No.: B12976410
M. Wt: 198.64 g/mol
InChI Key: GVHCYSYCHTZJBK-UHFFFAOYSA-N
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Description

1-((4-Chlorobenzyl)oxy)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a 4-chlorobenzyloxy group. For example, similar benzyloxy-substituted ketones are synthesized via refluxing hydroxyacetophenone derivatives with 4-chlorobenzyl chloride in the presence of a base like K₂CO₃ . The 4-chlorobenzyl group enhances lipophilicity and may influence electronic properties, making the compound suitable for applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-[(4-chlorophenyl)methoxy]propan-2-one

InChI

InChI=1S/C10H11ClO2/c1-8(12)6-13-7-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3

InChI Key

GVHCYSYCHTZJBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COCC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((4-Chlorobenzyl)oxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with propan-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Another method involves the use of a Mannich reaction, where 1-(benzyloxy)propan-2-one is aminomethylated with 4-methyl-2-(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst like pseudoephedrine .

Industrial Production Methods

Industrial production of 1-((4-Chlorobenzyl)oxy)propan-2-one may involve large-scale batch reactions using similar synthetic routes. The choice of solvent, base, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chlorobenzyl)oxy)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl ethers or other derivatives.

Scientific Research Applications

1-((4-Chlorobenzyl)oxy)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Chlorobenzyl)oxy)propan-2-one depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (): Substituents: Cyclopropyl and 4-chlorophenyl groups. The chlorophenyl group shares lipophilicity with the target but lacks the ether oxygen, reducing polarity . Applications: Cyclopropane derivatives are explored in agrochemicals due to their metabolic stability.

1-(4-Hydroxyphenyl)propan-2-one ():

  • Substituents : Hydroxyl group on the phenyl ring.
  • Comparison : The hydroxyl group enables hydrogen bonding, increasing water solubility and acidity (pKa ~10) compared to the target’s lipophilic 4-chlorobenzyloxy group. This makes the hydroxy derivative more suitable for aqueous-phase reactions .

Propan-2-one Derivatives with Aromatic Heterocycles

Econazole (1-(2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole) (): Substituents: Imidazole ring and multiple chlorinated aromatic groups. Comparison: The imidazole moiety introduces basicity (pKa ~6.5), enabling salt formation and antimicrobial activity.

1-{2-(4-Chlorobenzyloxy)-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole ():

  • Substituents : Benzimidazole and morpholine groups.
  • Comparison : The morpholine ring enhances solubility in polar solvents, while the benzimidazole core offers π-π stacking interactions. The target compound’s simpler structure may lack these binding capabilities .

Hydrazone and Chalcone Derivatives

1-(p-Tolylhydrazono)-propan-2-one (PTHP) (): Substituents: Hydrazone linkage and p-tolyl group. Comparison: The hydrazone group enables tautomerism and metal chelation, useful in coordination chemistry. The target’s ether group lacks this versatility but offers greater hydrolytic stability .

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (): Substituents: Chalcone (α,β-unsaturated ketone) framework. Comparison: The conjugated enone system absorbs UV light (λmax ~300 nm) and undergoes Michael additions, unlike the target’s isolated ketone. This makes chalcones valuable in optoelectronics .

Research Findings and Trends

  • Synthetic Flexibility : Propan-2-one derivatives are highly modular, with substituents tailored for specific applications (e.g., antimicrobial activity in Econazole or optoelectronic properties in chalcones ).
  • Biological Relevance : While the target compound lacks the heterocycles seen in Econazole or benzimidazoles , its chlorinated aromatic group may confer mild bioactivity, warranting further study.

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